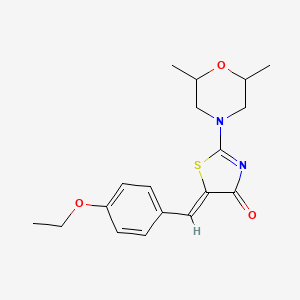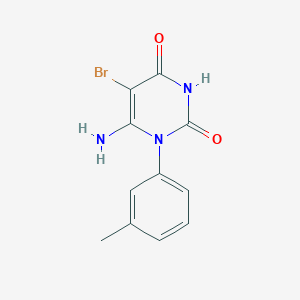
6-amino-5-bromo-1-(3-methylphenyl)-2,4(1H,3H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-5-bromo-1-(3-methylphenyl)-2,4(1H,3H)-pyrimidinedione is a chemical compound that belongs to the class of pyrimidine derivatives. It has a wide range of applications in scientific research, particularly in the field of medicinal chemistry.
作用机制
The mechanism of action of 6-amino-5-bromo-1-(3-methylphenyl)-2,4(1H,3H)-pyrimidinedione is not fully understood. However, it is believed to act by inhibiting specific enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, which can ultimately result in cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, it has been shown to have antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis B virus (HBV). It has also been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to have anticancer activity against various types of cancer cells, including breast cancer and lung cancer.
实验室实验的优点和局限性
One of the main advantages of using 6-amino-5-bromo-1-(3-methylphenyl)-2,4(1H,3H)-pyrimidinedione in lab experiments is its versatility. It can be used as a starting material for the synthesis of various bioactive compounds, making it a valuable tool for medicinal chemistry research. However, one of the limitations of using this compound is its potential toxicity. It is important to handle it with care and to follow proper safety protocols when working with it.
未来方向
There are numerous future directions for the research on 6-amino-5-bromo-1-(3-methylphenyl)-2,4(1H,3H)-pyrimidinedione. One direction is to further explore its potential as an anti-inflammatory agent. Another direction is to investigate its potential as an antitumor agent, particularly in combination with other chemotherapeutic agents. Additionally, there is potential for the development of new synthetic routes for this compound, which could lead to the discovery of new bioactive compounds. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in various therapeutic applications.
In conclusion, this compound is a valuable tool for scientific research, particularly in the field of medicinal chemistry. Its versatility and potential for use in various therapeutic applications make it a promising compound for future research. However, it is important to handle it with care and to follow proper safety protocols when working with it.
合成方法
The synthesis of 6-amino-5-bromo-1-(3-methylphenyl)-2,4(1H,3H)-pyrimidinedione involves the reaction of 5-bromo-2,4-dioxo-1-(3-methylphenyl) pyrimidine with ammonia. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is purified using various techniques, including recrystallization and chromatography.
科学研究应用
The chemical compound 6-amino-5-bromo-1-(3-methylphenyl)-2,4(1H,3H)-pyrimidinedione has numerous applications in scientific research, particularly in the field of medicinal chemistry. It is used as a starting material for the synthesis of various bioactive compounds, including antiviral, antibacterial, and anticancer agents. It has also been studied for its potential as an anti-inflammatory agent.
属性
IUPAC Name |
6-amino-5-bromo-1-(3-methylphenyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-6-3-2-4-7(5-6)15-9(13)8(12)10(16)14-11(15)17/h2-5H,13H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVJIUGSMUHXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=O)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

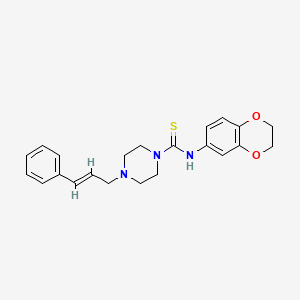
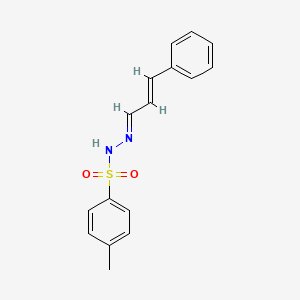
![2-[(3-chlorobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5358914.png)

![2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine](/img/structure/B5358933.png)
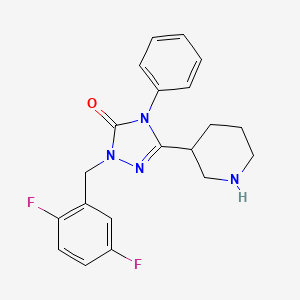
![2-methoxy-3-[3-(4-morpholinyl)-3-oxopropyl]quinoxaline](/img/structure/B5358950.png)
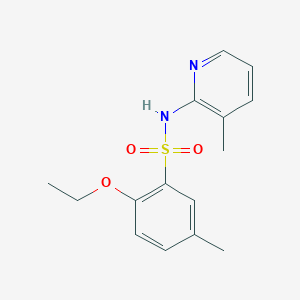
![7-acetyl-6-(2-chloro-6-fluorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5358967.png)
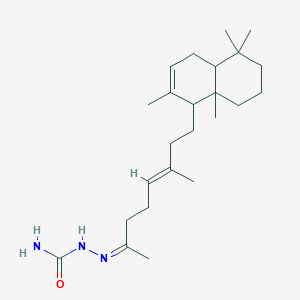
![4-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5358982.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5358985.png)
![N-(4-acetylphenyl)-4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5358995.png)
